molecular formula C34H56N6O16S2 B586343 N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer CAS No. 566172-19-8

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer

Cat. No.: B586343
CAS No.: 566172-19-8
M. Wt: 868.968
InChI Key: ZIHWKVMBSPKULA-CMOCDZPBSA-N
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Description

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer is a complex biochemical compound used primarily in proteomics research. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular antioxidant defense mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer involves multiple steps. Initially, glutathione is esterified to form glutathione dimethyl ester. This esterification is typically carried out using methanol and hydrochloric acid. Subsequently, the tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionalities. The final step involves the formation of the disulfide dimer, which is achieved by oxidizing the thiol groups of two glutathione molecules .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen species (ROS) and reactive electrophiles, neutralizing them and preventing cellular damage. The disulfide dimer form allows it to participate in redox cycling, maintaining the balance between reduced and oxidized states within cells. This balance is crucial for various cellular functions, including signal transduction and gene expression .

Comparison with Similar Compounds

    Glutathione (GSH): The parent compound, a tripeptide with significant antioxidant properties.

    Glutathione Disulfide (GSSG): The oxidized form of glutathione, involved in redox cycling.

    N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester: A similar compound without the disulfide dimer structure.

Uniqueness: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer is unique due to its dual protection with Boc groups and its disulfide dimer structure. This combination enhances its stability and allows for specific applications in redox biology and proteomics research .

Biological Activity

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer (often abbreviated as tBoc-GSH-DM) is a synthetic derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound has garnered attention due to its potential biological activities, particularly in antioxidant defense and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

  • Molecular Formula : C34H56N6O16S2
  • Molecular Weight : 868.97 g/mol
  • CAS Number : 566172-19-8

The structure of tBoc-GSH-DM includes a tert-butyloxycarbonyl (tBoc) protective group, which enhances its stability and solubility in various solvents, making it suitable for biological applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Fischer Esterification : L-glutathione disulfide is reacted with hydrochloric acid in dry methanol to form the dimethyl ester.
  • Protection of Amine : The amine group is protected using tBoc anhydride.
  • Disulfide Cleavage : The disulfide bond is cleaved using tributylphosphine, yielding the desired dimethyl ester derivative .

Antioxidant Properties

tBoc-GSH-DM exhibits significant antioxidant activity, primarily due to its ability to increase intracellular levels of glutathione (GSH). GSH plays a crucial role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). This property makes tBoc-GSH-DM a potential candidate for therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer.

The antioxidant mechanism involves the following processes:

  • Scavenging ROS : tBoc-GSH-DM can directly scavenge free radicals and reactive species.
  • Regeneration of GSH : It promotes the synthesis of GSH from its precursors, enhancing the overall antioxidant capacity of cells .

Therapeutic Applications

  • Neuroprotection : Studies indicate that compounds enhancing GSH levels can protect neuronal cells from oxidative damage. tBoc-GSH-DM may be beneficial in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.
  • Cancer Therapy : By modulating oxidative stress, tBoc-GSH-DM could enhance the efficacy of chemotherapeutic agents while protecting normal cells from damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of tBoc-GSH-DM:

  • A study demonstrated that derivatives of glutathione significantly reduced oxidative stress markers in cellular models exposed to toxic agents, suggesting that tBoc-GSH-DM could be effective in protecting cells from damage .
  • Another research highlighted its role in enhancing the efficacy of antiretroviral therapies by increasing intracellular GSH levels, thereby improving outcomes in HIV-infected patients .

Data Table: Biological Activities and Applications

ActivityMechanismPotential Applications
AntioxidantScavenging ROSNeurodegenerative diseases
Enhances GSH levelsPromotes synthesisCancer therapy
Protects against oxidative stressReduces cellular damageTreatment for chronic diseases

Properties

IUPAC Name

methyl (2S)-5-[[(2R)-3-[[(2R)-2-[[(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50)/t19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHWKVMBSPKULA-CMOCDZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N6O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747281
Record name Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566172-19-8
Record name Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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